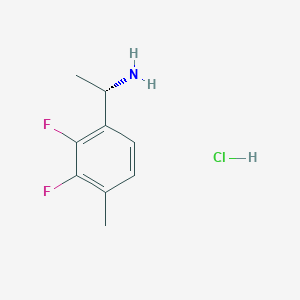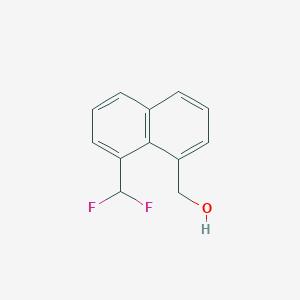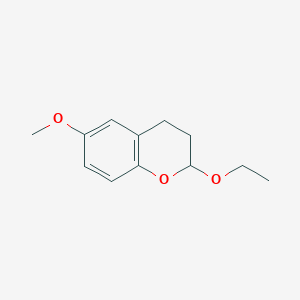
2-Ethoxy-6-methoxychroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-methoxychroman is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The chroman framework is a significant structural entity in many biologically active compounds, making this compound an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxychroman typically involves the condensation of appropriate phenolic compounds with ethoxy and methoxy substituents. One common method is the cyclization of 2-ethoxyphenol with 2-methoxybenzaldehyde under acidic conditions, followed by reduction and cyclization to form the chroman ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires careful control of temperature, pressure, and the use of catalysts to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-methoxychroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chroman derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-methoxychroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-methoxychroman involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparación Con Compuestos Similares
2-Methoxychroman: Lacks the ethoxy group but shares similar structural features.
6-Ethoxychroman: Similar to 2-Ethoxy-6-methoxychroman but without the methoxy group.
2,6-Dimethoxychroman: Contains two methoxy groups instead of one ethoxy and one methoxy group.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-ethoxy-6-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H16O3/c1-3-14-12-7-4-9-8-10(13-2)5-6-11(9)15-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Clave InChI |
UFXQUBQLQQRLNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC2=C(O1)C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
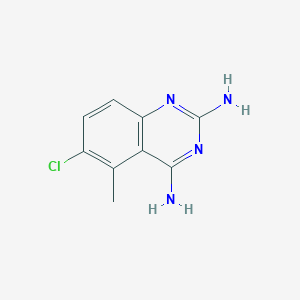
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

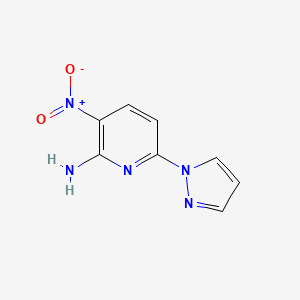
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)



